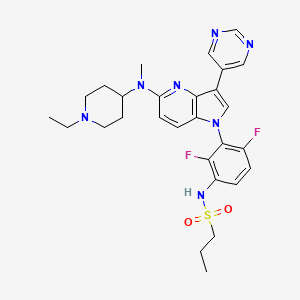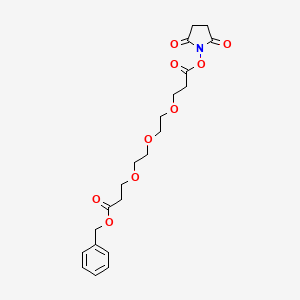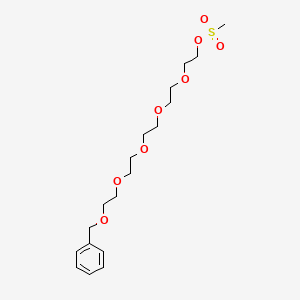
BI-882370
Overview
Description
BI-882370 is a highly potent and selective RAF kinase inhibitor that binds to the DFG-out (inactive) conformation of the BRAF kinase. It has shown significant efficacy in inhibiting the proliferation of human BRAF-mutant melanoma cells and has been studied for its potential in treating various cancers, including melanoma and colorectal carcinoma .
Mechanism of Action
Target of Action
BI-882370, also known as XP-102, is a highly potent and selective RAF inhibitor . It primarily targets the BRAF kinase, a serine/threonine kinase that is commonly activated by somatic point mutation in human cancer . The compound binds to the DFG-out (inactive) conformation of the BRAF kinase . It potently inhibits the oncogenic BRAFV600E-mutant, WT BRAF, and CRAF kinases with similar IC50s of 0.4, 0.8, and 0.6 nM, respectively .
Mode of Action
This compound interacts with its targets by binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This interaction inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1–10 nmol/L) than vemurafenib .
Biochemical Pathways
The compound acts on the MAPK signaling pathway, which transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions, including survival and proliferation . Hyperactivation of this pathway due to increased transducer expression or higher intrinsic activity contributes to the pathogenesis of a wide range of solid tumors as well as hematologic malignancies .
Pharmacokinetics
This compound is administered orally and has shown efficacy in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas . At a dosage of 25 mg/kg twice daily, it showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib . A pilot study in rats (up to 60 mg/kg daily for 2 weeks) indicated a lack of toxicity in terms of clinical chemistry, hematology, pathology, and toxicogenomics .
Result of Action
This compound has shown superior anti-tumor activity in colorectal cancer (CRC) animal models compared to vemurafenib, a marketed BRAF inhibitor . It induced tumor regressions in the less sensitive HT-29 model . .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, its efficacy was enhanced when used in combination with trametinib . Furthermore, the compound’s action can be affected by the specific genetic makeup of the tumor, such as the presence of BRAF mutations .
Biochemical Analysis
Biochemical Properties
BI-882370 plays a significant role in biochemical reactions, particularly in the MAPK/ERK signaling pathway . It interacts with the BRAF kinase, a serine/threonine kinase that regulates cellular functions including survival and proliferation . This compound inhibits the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases with IC50s of 0.4, 0.8, and 0.6 nM, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1-10 nmol/L) than vemurafenib . Wild-type cells are not affected at 1,000 nmol/L . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This binding interaction results in the inhibition of the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound developed within 3 weeks in A375 melanoma-bearing mice initially treated with vemurafenib . When this compound was combined with trametinib, more pronounced regressions were observed, and resistance was not observed during 5 weeks of second-line therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be efficacious in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas when administered orally at 25 mg/kg twice daily . It showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib .
Metabolic Pathways
This compound is involved in the MAPK/ERK signaling pathway . This pathway transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions .
Preparation Methods
The synthesis of BI-882370 involves several steps, including the preparation of key intermediates and their subsequent coupling. The compound is synthesized through a series of reactions that include the formation of pyrrolo[3,2-b]pyridine and its functionalization with various substituents. The industrial production methods involve optimizing these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
BI-882370 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BI-882370 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the RAF kinase pathway and its role in cellular signaling.
Biology: The compound is used to investigate the biological effects of RAF kinase inhibition in various cell lines.
Medicine: this compound is being studied for its potential therapeutic applications in treating cancers with BRAF mutations, such as melanoma and colorectal carcinoma.
Industry: The compound is used in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
BI-882370 is unique in its high potency and selectivity for the BRAF kinase in its inactive conformation. Similar compounds include:
Vemurafenib: Another BRAF inhibitor, but this compound has shown higher potency in preclinical studies.
Dabrafenib: A BRAF inhibitor with a different binding mode compared to this compound.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors like this compound for enhanced efficacy .
These comparisons highlight the uniqueness of this compound in terms of its binding mode and therapeutic potential.
Properties
IUPAC Name |
N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJACXAFHXBVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392429-79-6 | |
| Record name | XP-102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XP-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)











